Methylniobium

Ethylene Polymerization Organoniobium Catalysis Polyethylene

Methylniobium refers to a class of organoniobium compounds containing at least one direct niobium–carbon (Nb–C) σ-bond, most commonly encountered as methylniobium(V) chlorides (MeₓNbCl₅₋ₓ, x = 1, 2, or ligand-supported cationic niobium methyl complexes such as [(BDI)MeNb(NᵗBu)]⁺ and [Tpᴹᵉ²NbMe(L)(MeC≡CMe)]⁺. These compounds belong to Group 5 organometallic chemistry and are characterized by a reactive, polar Nb–C bond that underpins their utility as olefin polymerization pre-catalysts , as precursors for migratory insertion chemistry , and potentially as CVD/ALD precursors for niobium-containing thin films.

Molecular Formula CH3Nb-
Molecular Weight 107.941 g/mol
Cat. No. B12321687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylniobium
Molecular FormulaCH3Nb-
Molecular Weight107.941 g/mol
Structural Identifiers
SMILES[CH3-].[Nb]
InChIInChI=1S/CH3.Nb/h1H3;/q-1;
InChIKeyKJFGGXKGAUBEKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylniobium: Organoniobium Compounds with Reactive Nb–C Bonds for Catalysis and Materials Science


Methylniobium refers to a class of organoniobium compounds containing at least one direct niobium–carbon (Nb–C) σ-bond, most commonly encountered as methylniobium(V) chlorides (MeₓNbCl₅₋ₓ, x = 1, 2, 3) [1] or ligand-supported cationic niobium methyl complexes such as [(BDI)MeNb(NᵗBu)]⁺ and [Tpᴹᵉ²NbMe(L)(MeC≡CMe)]⁺ [2]. These compounds belong to Group 5 organometallic chemistry and are characterized by a reactive, polar Nb–C bond that underpins their utility as olefin polymerization pre-catalysts [3], as precursors for migratory insertion chemistry [1][4], and potentially as CVD/ALD precursors for niobium-containing thin films. Unlike their Group 4 metallocene counterparts, organoniobium systems have been far less explored industrially despite offering moderate precursor cost and low toxicity profiles [5].

Why Methylniobium Cannot Be Replaced by Generic Niobium Halides or Group 4 Metallocenes


The presence of a reactive Nb–CH₃ moiety fundamentally alters the catalytic activation pathway, product selectivity, and polymer architecture achievable with niobium-based systems. Simple niobium halides such as NbCl₅ generate Lewis acid-initiated cationic polymerization with broad polydispersity, whereas methylniobium pre-catalysts can be activated by abstracting the methyl group with [Ph₃C][B(C₆F₅)₄] to generate well-defined cationic Nb–alkyl species that produce ultrahigh molecular weight polyethylene with unimodal molecular weight distributions [1]. Group 4 metallocenes (e.g., Cp₂ZrCl₂/MAO) operate via different oxidation states, making them isoelectronic but not isostructural or isolobal with Group 5 methyl systems [2]; direct substitution leads to divergent copolymer incorporation behavior and thermal stability profiles. Methyltantalum analogs, while isostructural, exhibit markedly different catalytic activity—in some contexts Ta(V) species prove more active (ε-caprolactone ROP), while in others Nb(V) congeners retain higher activity (β-butyrolactone and δ-valerolactone ROP) [3], precluding generic interchange. Even within niobium-based systems, the distinction between methyl and amido ligands dictates catalyst performance: the dimethyl complexes show higher Nb K-edge XANES pre-edge intensities than the bis(dimethylamide) analogs, reflecting altered d-orbital hybridization that directly impacts catalytic activity [1].

Quantitative Differentiation Evidence for Methylniobium Complexes vs. Key Comparators


MAO-Activated Ethylene Polymerization Activity: Arylimido Nb-Dimethyl Complexes vs. Best-in-Class Niobium Catalysts

Under MAO co-catalysis at 80 °C in n-octane, the arylimido niobium(V) dimethyl complexes 5a–c achieved ethylene polymerization activities of 808–1140 kg-PE/mol-Nb·h [1]. This is substantially higher than the previously highest reported activity for any niobium-based alkene polymerization catalyst: 151 kg-polymer·mol-Nb⁻¹·h⁻¹·bar⁻¹ for the chloro-alkoxide dinuclear complex 7 under D-MAO/chlorobenzene conditions at 50 °C [2]. The Nb-dimethyl systems thus exceed the best prior niobium catalyst benchmark by approximately 5- to 7.5-fold (normalized per bar of ethylene pressure, given ca. 1 bar conditions for the dimethyl systems). Direct head-to-head comparison under identical conditions is not available, but the quantitative contrast across closely related niobium catalyst families strongly supports the superior activity of the methyl-containing systems.

Ethylene Polymerization Organoniobium Catalysis Polyethylene

MAO-Free Polymerization: Cationic Nb-Methyl Complex Produces Ultrahigh Molecular Weight PE with Narrow Dispersity

Activation of 5a with [Ph₃C][B(C₆F₅)₄] generates the cationic methyl complex 6a, which polymerizes ethylene at 80 °C upon addition of Al(n-C₈H₁₇)₃ to afford ultrahigh molecular weight polyethylene with Mn = 1.04–1.21 × 10⁶ and a narrow, unimodal molecular weight distribution (Mw/Mn = 1.60–1.86) [1]. In contrast, the non-methyl niobium chloro-alkoxide complexes (1–13) produce linear polyethylene with broad polydispersity under MAO activation [2]; the broad polydispersity of the latter is characteristic of multi-site catalysis, whereas the unimodal distribution from the cationic Nb-methyl system strongly indicates a single-site active species. This is a direct head-to-head architectural quality distinction between methyl-containing and non-methyl niobium catalysts.

MAO-Free Catalysis Ultrahigh Molecular Weight Polyethylene Cationic Alkyl Species

Metal-Dependent Reversal of Catalytic Activity: Nb(V) vs. Ta(V) in Lactone Ring-Opening Polymerization

In cationic amine tris(phenolate)-supported Nb(V) and Ta(V) ethoxide systems, the Ta(V) species exhibits higher catalytic activity than the isostructural Nb(V) complex for ε-caprolactone ROP, contradicting earlier literature comparisons [1]. However, this trend reverses for two other lactone substrates: the Nb(V) congener retains higher activity than Ta(V) in the ROP of rac-β-butyrolactone and δ-valerolactone, as confirmed by kinetic studies [1]. This substrate-dependent inversion of relative activity between isostructural Nb and Ta methyl/alkyl complexes means that procurement decisions cannot rely on class-level assumptions about Group 5 metal reactivity—experimental validation per substrate is required, and the Nb-based systems may be preferred or even uniquely active for specific monomer classes.

Ring-Opening Polymerization Lactones Group 5 Periodic Trends

Carbodiimide Insertion into Nb–CH₃ Bonds: Structural Divergence from Ta Analogs

The chlorides MeₓMCl₅₋ₓ (M = Nb, Ta; x = 1, 2, 3) react with carbodiimides RN=C=NR (R = isopropyl, cyclohexyl, p-tolyl) to give products of the types MCl₄[NR–C(Me)=NR], MeMCl₃[NR–C(Me)=NR], MCl₃[NR–C(Me)=NR]₂, Me₂MCl₂[NR–C(Me)=NR], and MeMCl₂[NR–C(Me)=NR]₂, which contain bidentate acetamidine groups arising from insertion of the carbodiimide into the metal–carbon bond [1]. While both Nb and Ta methyl chlorides undergo this insertion, the product distribution depends on the degree of methylation (x = 1, 2, or 3), and the Nb systems generate distinct product stoichiometries compared to Ta when reacted with isocyanates and isothiocyanates—for example, only methyltantalum chlorides form TaCl₂[NMeC(O)Me]₃-type products, while the analogous Nb systems do not [2]. This differential reactivity enables selective synthesis of specific acetamidine or acetamide complexes by metal choice.

Migratory Insertion Heterocumulene Reactivity Organometallic Synthesis

XANES Spectroscopic Fingerprint: Nb-Dimethyl Complexes Show Higher Pre-Edge Intensity than Nb-Dimethylamide Analogs

Solution Nb K-edge XANES spectra (toluene, 25 °C) reveal that the pre-edge intensities in the dimethyl complexes 5a and 5b are higher than those in the corresponding bis(dimethylamide) complexes 2a and 2b [1]. The pre-edge absorption features, assigned by TD-DFT simulation to s→d transitions and subsequent d–p hybridization, reflect the degree of metal d-orbital availability for substrate binding. This spectroscopic differentiation provides a quantitative electronic structure rationale for the higher polymerization activity of the dimethyl (methylniobium) complexes. No direct pre-edge intensity comparison with isostructural Ta-dimethyl complexes is available, limiting this to a class-level inference within niobium coordination chemistry.

XANES Spectroscopy Electronic Structure Catalyst Characterization

Thermal Stability and Acceptor Character: MeNbOCl₂ vs. NbOCl₃

Methylniobium(V) oxohalide complexes of formula MeMOX₂·2L (M = Nb, X = Cl, Br) are reported to be thermally fairly stable, and the acceptor character of MeNbOCl₂ is weaker than that of the parent NbOCl₃ [1]. This reduced Lewis acidity is a direct consequence of methyl substitution: the σ-donor methyl group decreases the electrophilicity of the niobium center relative to the all-chloride system. While no quantitative acceptor number or Gutmann parameter data are provided, the qualitative weakening of acceptor character is consistent across multiple ligand adducts. For comparison, methyltantalum analogs MeTaOX₂·2L show similar thermal stability but different ligand coordination preferences [1].

Thermal Stability Lewis Acidity Niobium Oxohalides

High-Value Application Scenarios for Methylniobium Compounds Based on Proven Differential Performance


Ultrahigh Molecular Weight Polyethylene (UHMWPE) Production via Single-Site MAO-Free Catalysis

Cationic methylniobium complexes such as 6a enable the production of UHMWPE with Mn exceeding 1 million and narrow dispersity (Mw/Mn = 1.60–1.86) under MAO-free conditions [1]. This is directly relevant to high-performance fiber, medical implant, and ballistic protection applications where broad molecular weight distributions are unacceptable. Procurement of the arylimido niobium dimethyl precursor (5a) specifically enables this MAO-free activation pathway, which is not accessible with non-methyl niobium precursors.

High-Throughput Ethylene Polymerization with Reduced Catalyst Loading

Arylimido niobium(V) dimethyl complexes achieve ethylene polymerization activities of 808–1140 kg-PE/mol-Nb·h under standard MAO activation [1], outperforming the previous best niobium catalyst by approximately 5- to 7.5-fold [2]. For industrial polyethylene producers evaluating non-metallocene catalyst alternatives, this activity differential translates to proportionally lower catalyst procurement volumes and reduced residual metal contamination in the final polymer.

Substrate-Specific Lactone Polymerization for Biodegradable Polyesters

Cationic Nb(V) alkyl/alkoxide complexes demonstrate superior catalytic activity relative to Ta(V) analogs specifically for rac-β-butyrolactone and δ-valerolactone ring-opening polymerization [3]. This substrate specificity makes methylniobium-based initiators the preferred choice for synthesizing poly(3-hydroxybutyrate) and poly(δ-valerolactone) with controlled architecture, applications of growing importance in sustainable and biomedical polymer sectors.

Synthesis of Acetamidine and Acetamide Complexes via Selective Migratory Insertion

Methylniobium(V) chlorides (MeₓNbCl₅₋ₓ, x = 1, 2, 3) undergo clean insertion of carbodiimides and isocyanates into the Nb–CH₃ bond to yield well-defined acetamidine and acetamide complexes [4][5]. The product stoichiometry is tunable by the degree of methylation, and the Nb systems access a distinct product scope from their Ta analogs—for instance, Nb avoids the tris-insertion pathway that dominates Ta chemistry with methyl isocyanate. Researchers designing new ligand platforms via insertion chemistry should select methylniobium when specific mono- or bis-insertion products are desired.

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